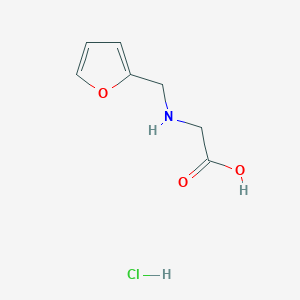![molecular formula C12H15NO2S B13048616 Ethyl 2-(3,4-dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetate](/img/structure/B13048616.png)
Ethyl 2-(3,4-dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3,4-dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetate is a chemical compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The unique structure of this compound, which includes a benzothiazine ring fused with an ethyl acetate group, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of Ethyl 2-(3,4-dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminothiophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the benzothiazine ring. The reaction conditions, including temperature and solvent, can be optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Ethyl 2-(3,4-dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the benzothiazine ring to its dihydro or tetrahydro derivatives using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl acetate group can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promising activity as an acetylcholinesterase inhibitor, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer’s.
Pharmaceuticals: Its unique structure and reactivity make it a valuable intermediate in the synthesis of various pharmaceutical agents.
Materials Science: The compound’s ability to form stable complexes with metals has been explored for applications in materials science and catalysis.
Mechanism of Action
The mechanism of action of Ethyl 2-(3,4-dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission. The compound’s ability to interact with other molecular targets, such as metal ions, also contributes to its diverse biological activities .
Comparison with Similar Compounds
Ethyl 2-(3,4-dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetate can be compared with other benzothiazine derivatives and similar compounds:
1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares a similar benzothiazine core but differs in its substitution pattern and oxidation state.
Indole Derivatives: Indole derivatives, such as tryptophan and its analogs, share a similar heterocyclic structure and exhibit diverse biological activities, including antiviral and anticancer properties.
Benzoxazine Derivatives: These compounds, which include a benzoxazine ring, have been explored for their anticancer and antimicrobial activities.
Properties
Molecular Formula |
C12H15NO2S |
|---|---|
Molecular Weight |
237.32 g/mol |
IUPAC Name |
ethyl 2-(3,4-dihydro-2H-1,4-benzothiazin-3-yl)acetate |
InChI |
InChI=1S/C12H15NO2S/c1-2-15-12(14)7-9-8-16-11-6-4-3-5-10(11)13-9/h3-6,9,13H,2,7-8H2,1H3 |
InChI Key |
FLCTVMNVVHOLKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CSC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



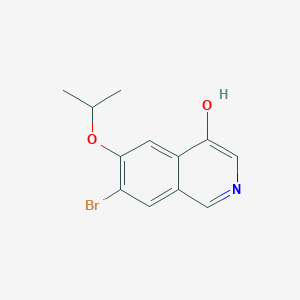
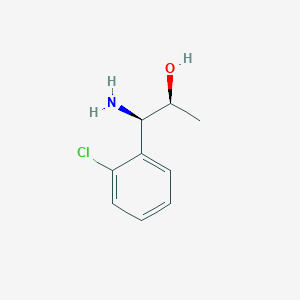
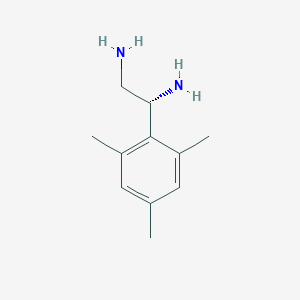


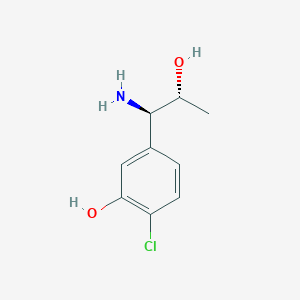
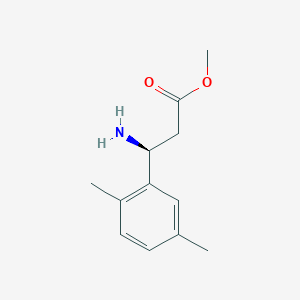


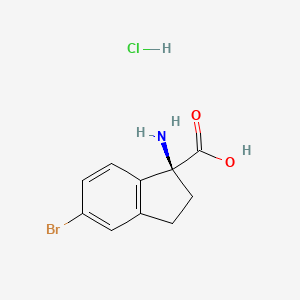
![Ethyl 3-amino-6-methoxyimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13048604.png)
